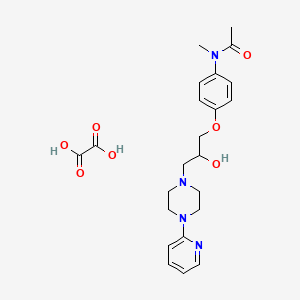

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

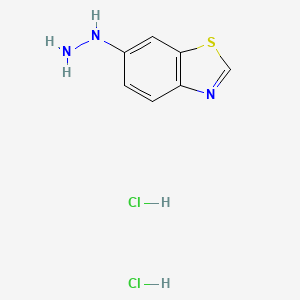

3-(Adamantanylamino)-1-benzylazolidine-2,5-dione, also known as adapromine, is a synthetic compound that belongs to the class of azolidine-2,5-diones. It was first synthesized in 1970 and has been extensively studied for its potential therapeutic applications. Adapromine has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory effects.

Aplicaciones Científicas De Investigación

Synthetic Methodologies and Characterization

The synthesis and characterization of complexes involving compounds related to 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione, such as uranyl complexes with N-adamantylacetamide, demonstrate the versatility of adamantane derivatives in creating luminescent materials with potential applications in materials science and luminescence studies (Umeda et al., 2006). These findings indicate the broad utility of adamantane-containing compounds in synthesizing new materials with unique properties.

Anticancer and Antimicrobial Applications

A study on an adamantyl-substituted retinoid-derived molecule showed it inhibits cancer cell growth and angiogenesis by inducing apoptosis, suggesting potential therapeutic applications in cancer treatment (Dawson et al., 2007). This work highlights the promise of adamantane derivatives in developing new anticancer agents.

Additionally, novel compounds synthesized from thiazolidine-2,4-dione derivatives have been evaluated for their antimicrobial activities against various bacterial and fungal strains, indicating the role of these derivatives in addressing infectious diseases (Jat et al., 2006). This research underscores the potential of adamantane and thiazolidinedione derivatives in developing new antimicrobial agents.

Mechanistic Insights and Drug Discovery

Research into the mechanisms of action and the potential drug discovery applications of compounds related to 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione has yielded insights into their interactions with biological targets. For instance, studies have explored the inhibition of HIV-1 reverse transcriptase, showcasing the antiviral potential of thiazolidine derivatives (Seniya et al., 2015). This research demonstrates the compound's relevance in the context of infectious diseases and highlights its role in the development of new therapeutic agents.

Mecanismo De Acción

Target of Action

The compound 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione is structurally similar to Amantadine . Amantadine is known to act on the M2 proton channel of the Influenza A virus, and also has effects on the dopamine system in the brain, which is why it is used in the treatment of Parkinson’s disease . It is likely that 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione has similar targets.

Mode of Action

The mode of action of Amantadine involves blocking the M2 proton channel in Influenza A, preventing the release of viral genetic material into the host cytoplasm . In the case of Parkinson’s disease, it is thought to increase the synthesis and release of dopamine . It is plausible that 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione acts in a similar manner.

Biochemical Pathways

Given its structural similarity to amantadine, it may affect the dopamine synthesis and release pathway in the brain, and the viral replication pathway in influenza a .

Pharmacokinetics

Amantadine is known to have good oral bioavailability, minimal metabolism, and is primarily excreted unchanged in the urine . The pharmacokinetics of 3-(Adamantanylamino)-1-benzylazolidine-2,5-dione may be similar.

Result of Action

If it acts similarly to amantadine, it could potentially inhibit viral replication in influenza a and increase dopamine levels in the brain, which could alleviate symptoms of parkinson’s disease .

Action Environment

Environmental factors such as pH, temperature, and presence of other substances can influence the action, efficacy, and stability of many compounds . .

Propiedades

IUPAC Name |

3-(1-adamantylamino)-1-benzylpyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c24-19-9-18(20(25)23(19)13-14-4-2-1-3-5-14)22-21-10-15-6-16(11-21)8-17(7-15)12-21/h1-5,15-18,22H,6-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWIGSJRJXBRAZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC4CC(=O)N(C4=O)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Fluorophenoxy)propyl]piperazine](/img/structure/B2418043.png)

![1-{4-[(3E)-3-{[(2-chloro-6-fluorophenyl)methoxy]imino}propanoyl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B2418044.png)

![3-Ethyl 5-methyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B2418046.png)

![4-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2418048.png)

![9-Butyl-3-(4-ethoxyphenyl)-5,7-dimethyl-5,7,9-trihydro-1,2,4-triazolo[3,4-i]pu rine-6,8-dione](/img/structure/B2418049.png)